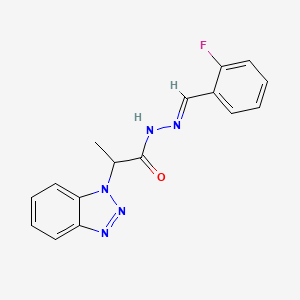
2-(1H-1,2,3-Benzotriazol-1-YL)-N'-(2-fluorobenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide is a synthetic organic compound that features a benzotriazole moiety and a fluorobenzylidene group. Compounds containing benzotriazole are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The starting material, 1H-1,2,3-benzotriazole, is reacted with a suitable alkylating agent to form the benzotriazole derivative.
Condensation Reaction: The benzotriazole derivative is then condensed with 2-fluorobenzaldehyde in the presence of a base to form the desired hydrazone.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxide derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers and coatings for enhanced properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Medicine
Drug Development:
Industry
Corrosion Inhibitors: Benzotriazole derivatives are known for their use as corrosion inhibitors in various industries.
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the fluorobenzylidene group can interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(benzylidene)propanohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-fluorobenzylidene)propanohydrazide
Uniqueness
The presence of the fluorobenzylidene group in 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-fluorobenzylidene)propanohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C16H14FN5O |
|---|---|
Poids moléculaire |
311.31 g/mol |
Nom IUPAC |
2-(benzotriazol-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14FN5O/c1-11(22-15-9-5-4-8-14(15)19-21-22)16(23)20-18-10-12-6-2-3-7-13(12)17/h2-11H,1H3,(H,20,23)/b18-10+ |
Clé InChI |
LMNXQVVWVINWAW-VCHYOVAHSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC=CC=C1F)N2C3=CC=CC=C3N=N2 |
SMILES canonique |
CC(C(=O)NN=CC1=CC=CC=C1F)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618842.png)
![3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618843.png)
![6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11618844.png)
![6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618848.png)
![4-{[(1E)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11618851.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11618855.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11618864.png)
![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11618868.png)
![[3-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-indol-1-yl]-acetic acid methyl ester](/img/structure/B11618869.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11618879.png)
![3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11618883.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11618887.png)
![2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide](/img/structure/B11618894.png)
